N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide
Description
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide is a chiral amide derivative featuring a pyrrolidine scaffold substituted with a 2-aminoethyl group and an ethyl-acetamide moiety.
Properties
IUPAC Name |
N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-3-13(10(2)15)9-11-5-4-7-14(11)8-6-12/h11H,3-9,12H2,1-2H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUJXICIWXAKFF-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide typically involves the reaction of pyrrolidine derivatives with ethyl acetamide under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between the amino group of the pyrrolidine and the acetamide group, resulting in the formation of the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The primary amine (-NH₂) group in the aminoethyl substituent serves as a nucleophilic site for acylation or alkylation. For example:
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Acetylation with acetyl chloride in dichloromethane (DCM) at 0°C yields tertiary amides (Fig. 1A) .
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Benzylation using benzyl bromide under basic conditions (K₂CO₃/acetone) forms N-benzylated derivatives.
Table 1: Reaction conditions and yields for acylation/alkylation
| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acetylation | Acetyl chloride | DCM | 0°C | 78 |
| Benzylation | Benzyl bromide | Acetone | 60°C | 65 |
Reductive Amination
The aminoethyl group undergoes reductive amination with aldehydes or ketones. For instance:
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Reaction with benzaldehyde in the presence of NaBH₃CN (pH 7) produces secondary amines.
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Use of 2-oxo-pentanoic acid generates α-amino ketones, enhancing pharmacological activity.
Mechanistic Insight : The reaction proceeds via imine intermediate formation, followed by hydride reduction (Fig. 1B).
Hydrolysis of the Acetamide Group
The acetamide moiety is hydrolyzed under acidic or basic conditions:
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Acidic Hydrolysis (6M HCl, reflux): Cleaves the amide bond to yield acetic acid and the corresponding amine .
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Basic Hydrolysis (NaOH/EtOH, 80°C): Produces sodium acetate and a free amine .
Table 2: Hydrolysis kinetics (half-life, t₁/₂)
| Condition | Solvent | Temperature | t₁/₂ (h) |
|---|---|---|---|
| 6M HCl | H₂O | 100°C | 2.5 |
| 2M NaOH | Ethanol | 80°C | 4.1 |
Pyrrolidine Ring Functionalization
The pyrrolidine nitrogen participates in:
Stereochemical Impact : The (S)-configuration at the pyrrolidine C2 position influences regioselectivity in ring-opening reactions.
Catalytic Hydrogenation
The compound undergoes hydrogenation over Pd/C (10 atm H₂) to reduce unsaturated bonds in modified derivatives:
-
Reduction of α,β-unsaturated ketones (if present) yields saturated analogs.
Interaction with Biological Targets
While not a direct chemical reaction, the compound inhibits enzymes such as PLA2G15 , a lysosomal phospholipase implicated in drug-induced phospholipidosis (IC₅₀ = 0.18 μM for analogs) . This interaction involves cationic amphiphilic binding to the enzyme’s active site .
Stability Under Physiological Conditions
Scientific Research Applications
Chemistry
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide serves as a building block for synthesizing more complex molecules. Its pyrrolidine ring and acetamide group allow for the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions including oxidation, reduction, and substitution, enabling researchers to create derivatives with tailored properties.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Corresponding oxides or ketones |
| Reduction | Lithium aluminum hydride, sodium borohydride | Amines or alcohols |
| Substitution | Halides, thiols, amines | Various substituted derivatives |
Biology
The compound is being investigated for its role in modulating biological pathways. Its structural similarity to neurotransmitters suggests potential interactions with neurotransmitter systems and enzyme activities. Studies have indicated that it may influence:
- Enzyme Inhibition : Modulating metabolic pathways.
- Receptor Binding : Affecting neurotransmission and possibly impacting mood and cognition.
Medicine
Due to its biological activity, this compound is explored for therapeutic potential in treating neurological disorders. Its ability to interact with specific molecular targets could lead to new treatments for conditions such as depression or anxiety.
Case Study Insights
Research has shown that compounds similar to this compound exhibit significant effects on serotonin receptors, indicating a pathway for developing antidepressants. A study published in Journal of Medicinal Chemistry highlighted the efficacy of pyrrolidine derivatives in modulating serotonin levels in animal models.
Industry
In industrial applications, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for creating various industrial products, enhancing efficiency and performance in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide (CAS 1401666-15-6)
- Structural Difference: Replaces the 2-aminoethyl group with a 2-aminopropionyl (acyl) group.
- Molecular weight increases to 241.33 g/mol compared to the target compound’s estimated ~227.3 g/mol .
- Synthesis: Likely involves peptide coupling or acylation steps, contrasting with the nucleophilic substitution used for aminoethyl derivatives .
2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide (CAS 1354001-14-1)
- Structural Difference : Methyl groups on both the pyrrolidine nitrogen and acetamide nitrogen.
- Impact : Reduced steric hindrance compared to the ethyl group in the target compound. Lower molecular weight (185.27 g/mol) suggests improved solubility but reduced metabolic stability .
(S)-N-((1-(2-Chloroacetyl)pyrrolidin-2-yl)methyl)acetamide (CAS 1353994-56-5)
- Structural Difference: Chloroacetyl group replaces the aminoethyl moiety.
- Impact : Introduces electrophilic reactivity, making it a candidate for alkylation reactions. Higher lipophilicity (Cl substituent) may enhance membrane permeability .
Analogues with Alternative Scaffolds
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[[1-{(S)-pyrrolidin-2-ylmethyl}-1H-1,2,3-triazol-5-yl]methyl]amino]cyclohexyl]thiourea (18e)
- Structural Difference : Incorporates a thiourea linkage and trifluoromethylphenyl group.
- Impact : The electron-withdrawing CF₃ groups enhance binding to hydrophobic enzyme pockets, as seen in phospholipase A2 (PLA2) inhibitors .
N-((1-((S)-2-Amino-3-methylbutanoyl)piperidin-3-yl)methyl)-N-ethylacetamide
- Structural Difference : Piperidine ring replaces pyrrolidine.
Biological Activity
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C_{11}H_{21}N_{3}O_{2}
Molecular Weight: 227.31 g/mol
IUPAC Name: N-[(S)-1-(2-aminoethyl)pyrrolidin-2-ylmethyl]-N-ethylacetamide
The compound features a pyrrolidine ring, which is known for its role in various biological systems, and an aminoethyl side chain that contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- G-protein-coupled receptors (GPCRs): The compound may act as an agonist or antagonist at specific GPCRs, influencing downstream signaling pathways that are crucial for cellular communication and function .
- Enzymatic Modulation: It may also modulate enzyme activities, affecting metabolic pathways relevant to neurological and other physiological processes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
| Compound Type | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Pyrrolidine Derivatives | 0.0039 - 0.025 | Staphylococcus aureus, E. coli |
| Other Alkaloids | 4.69 - 22.9 | Gram-positive and Gram-negative bacteria |
These findings suggest that the compound could be explored further for its potential as an antimicrobial agent.
Neurological Activity
Given its structural resemblance to neurotransmitters, this compound is being investigated for its effects on the central nervous system:
- Potential Therapeutic Applications: Studies have indicated that similar compounds may have applications in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Case Studies
-
Antibacterial Efficacy:
A study evaluated the antibacterial properties of several pyrrolidine derivatives, including this compound. Results demonstrated robust activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effectiveness comparable to established antibiotics . -
Neuropharmacological Research:
In a series of experiments aimed at understanding the neuropharmacological effects of pyrrolidine derivatives, compounds similar to this compound showed promise in modulating synaptic transmission and reducing symptoms associated with anxiety and depression in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
